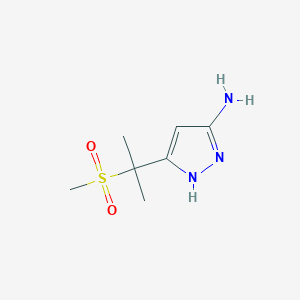
3-(2-methanesulfonylpropan-2-yl)-1H-pyrazol-5-amine
Overview
Description
3-(2-methanesulfonylpropan-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3O2S and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-Methanesulfonylpropan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may possess various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H12N4O2S, with a molecular weight of approximately 196.26 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects .
1. Anticancer Potential
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that play crucial roles in cell cycle regulation and apoptosis. For instance, compounds structurally related to pyrazoles have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are essential for cell division and proliferation .
A study highlighted that certain pyrazole derivatives displayed sub-micromolar antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology . Although specific data on this compound is limited, its structural similarity to known active compounds suggests a potential for similar activities.
2. Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. For example, celecoxib, a well-known pyrazole derivative, is widely used as an anti-inflammatory medication. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), leading to reduced synthesis of pro-inflammatory mediators .
Case Study 1: Antiproliferative Activity
In a comparative study of various pyrazole derivatives, it was found that modifications on the pyrazole ring significantly influenced their biological activity. For instance, the introduction of specific substituents led to enhanced potency against cancer cell lines, with some compounds achieving IC50 values in the nanomolar range .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.005 | CDK2 |
| Compound B | 0.127 | A2780 Cells |
| This compound | TBD | TBD |
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that certain pyrazole derivatives could induce apoptosis in cancer cells by downregulating key survival pathways. This was evidenced by reduced phosphorylation of retinoblastoma protein and cell cycle arrest at the S and G2/M phases . Although direct studies on this compound are scarce, its structural characteristics suggest it may exhibit similar mechanisms.
Properties
IUPAC Name |
5-(2-methylsulfonylpropan-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-7(2,13(3,11)12)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIQZFLPMPIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NN1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















